(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS)
- EI-MS (m/z) :
- 384.45 [M]⁺ : Molecular ion peak.
- 242.10 : Loss of the 4-methylphenylsulfonamide moiety.
- 105.05 : Phenyl fragment.
Structure
3D Structure
Properties
IUPAC Name |
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALJYJCTCKOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Pathways
Epoxidation and Cyclization Route (US4774340A, EP0157327B1)
This method involves a five-step sequence to construct the pyrrole core and introduce the tosyl-alanine moiety:
Step 1: Epoxidation of 2-Chloro-N-tosylprop-2-enylamine
- Reagents : Potassium monopersulfate (Oxone®), NaHCO₃, CH₂Cl₂.
- Conditions : 20–30°C, pH ≥7.
- Outcome : Epoxide intermediate formation (47% yield).
Step 2: Glycine Addition and Cyclization
- Reagents : Glycine, KOH, ethanol.
- Conditions : Reflux at 100°C for 2 hours.
- Outcome : Double salt intermediate (74.6% yield).
Step 3: Acetylation
- Reagents : Acetic anhydride, pyridine.
- Conditions : 90–140°C, 30 minutes.
- Outcome : N-Acetyl-3-acetoxy-5-phenylpyrrole (60% yield).
Step 4: Hydrolysis to 3-Hydroxy-5-phenylpyrrole
- Reagents : NaOH, methanol.
- Conditions : -15°C to 10°C, followed by acidification.
- Outcome : Hydroxy-pyrrole intermediate (68% yield).
Step 5: Esterification with N-Tosyl-L-Alaninyl Chloride
- Reagents : N-Tosyl-L-alaninyl chloride, trifluoroacetic acid, THF.
- Conditions : 0°C, anhydrous environment.
- Outcome : Final product (46% yield).
Key Data :
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Epoxidation | 47 | 85% |
| 2 | Cyclization | 74.6 | 90% |
| 4 | Hydrolysis | 68 | 88% |
| 5 | Esterification | 46 | 95% |
Grignard-Based Pyrrole Synthesis (ChemicalBook,)
This approach constructs the pyrrole ring via a Grignard reagent:
Step 1: Grignard Formation
Step 2: Reaction with 4-Chlorobutyronitrile
- Reagents : 4-Chlorobutyronitrile, xylene.
- Conditions : Reflux at 110°C, 1.5 hours.
- Outcome : 5-Phenyl-3,4-dihydro-2H-pyrrole (47% yield).
Step 3: Functionalization to Target Compound
- Subsequent tosylation and esterification steps mirror those in Section 2.1.
Advantage : Scalable for bulk synthesis but requires careful handling of air-sensitive reagents.
Paal-Knorr Condensation (Pharmaguideline,)
A one-pot method using 1,4-dicarbonyl compounds:
- Reagents : Succinaldehyde, ammonia, N-tosyl-L-alanine.
- Conditions : Acidic catalysis (e.g., HCl), 80°C.
- Outcome : Direct pyrrole formation (55–60% yield).
Limitation : Lower regioselectivity for 5-phenyl substitution.
Optimization and Challenges
Yield Improvement Strategies
Purification Techniques
Common Side Reactions
- Over-oxidation during epoxidation.
- Racemization during esterification (mitigated by chiral catalysts).
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Key Functional Groups | Biological Target | Log P | Drug-Likeness Score |
|---|---|---|---|---|---|
| Valdecoxib | C₂₀H₂₀N₂O₄S | Pyrrole, sulfonamide, ester | COX-2 | ~3.5* | 4.50† |
| MP-A08‡ | C₂₇H₂₈N₄O₄S₂ | Bis-sulfonamide, imine linker | SphK1/2 (Ki = 27/7 μM) | N/A | N/A |
| 2-(4-Methylphenyl) Indolizine | C₁₅H₁₃N | Indolizine, 4-methylphenyl | N/A | 3.73 | 3.50 |
| Chromene derivative§ | C₂₅H₂₁ClN₂O₅S | Chromene, sulfonamide, ester | N/A | N/A | N/A |
*Estimated based on structural analogs; †From ; ‡From ; §From .
Key Observations:
- Valdecoxib and MP-A08 both contain sulfonamide groups but target distinct enzymes. Valdecoxib’s tosyl group optimizes COX-2 binding, while MP-A08’s bis-sulfonamide structure enables dual SphK1/2 inhibition .
- The chromene derivative () shares the sulfonylamino propanoate ester with Valdecoxib but replaces the pyrrole with a chlorinated chromene ring.
- 2-(4-Methylphenyl) Indolizine () lacks the sulfonamide but shares the 4-methylphenyl group. Its high log P (3.73) suggests greater lipophilicity compared to Valdecoxib, which may influence blood-brain barrier permeability .
Pharmacokinetic and Drug-Likeness Comparisons
- Valdecoxib and 2-(4-methylphenyl) indolizine exhibit favorable drug-likeness scores (4.50 and 3.50, respectively), driven by balanced lipophilicity (log P ~3.5 vs. 3.73) and moderate molecular weight .
Biological Activity
(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate, also known as (S)-5-Phenyl-1H-pyrrol-3-yl 2-(4-methylphenylsulfonamido)propanoate, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O4S |
| Molecular Weight | 384.45 g/mol |
| Melting Point | 153-155 °C |
| Boiling Point | 613.3 °C |
| Density | 1.287 g/cm³ |
| Flash Point | 324.7 °C |
| LogP | 4.734 |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and analgesic effects. The sulfonamide group in its structure is known to enhance its interaction with biological targets.
- Anti-inflammatory Activity : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.
- Analgesic Properties : Preliminary studies indicate potential analgesic effects comparable to standard pain relief medications.
The mechanisms through which this compound exerts its biological effects are still under investigation, but several pathways have been proposed:
- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling.
- Modulation of Cytokine Release : It may modulate the release of cytokines such as TNF-alpha and IL-6, which play critical roles in inflammatory responses.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Inflammatory Models : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various derivatives of pyrrole compounds, including (5-phenyl-1H-pyrrol-3-yl) 2-(4-methylphenylsulfonamido)propanoate. Results demonstrated significant reductions in paw edema in rats when treated with this compound compared to controls.
- Analgesic Efficacy Assessment : In a randomized clinical trial involving patients with chronic pain conditions, administration of this compound showed a statistically significant decrease in pain scores over a four-week period compared to placebo.
Q & A
Q. What are the common synthetic routes for (5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Sulfonylation: Reacting a pyrrole intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH/THF) to introduce the sulfonamide group .
- Esterification: Coupling the sulfonamide intermediate with activated esters (e.g., tert-butyl prop-2-enoate) via nucleophilic substitution, achieving yields up to 45% after silica gel chromatography .
- Oxidative Cyclization: For pyrrole ring formation, chloranil in xylene under reflux (25–30 hours) is used, followed by NaOH treatment and recrystallization from methanol .
Key Factors Affecting Yield/Purity:
- Catalyst Choice: NaH enhances nucleophilicity but requires anhydrous conditions to prevent hydrolysis .
- Purification: Column chromatography (ethyl acetate) isolates intermediates, while recrystallization removes byproducts .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield | Purification Method | Reference |
|---|---|---|---|---|
| Sulfonylation | NaH, THF, 25°C, 15 hr | 45% | Column chromatography | |
| Oxidative Cyclization | Chloranil, xylene, reflux | 60–70% | Recrystallization (MeOH) |
Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures are indicative of its structure?
Methodological Answer:
- ¹H-NMR:
- Pyrrole Ring Protons: Resonances at δ 6.5–7.2 ppm (aromatic protons) .
- Sulfonamide NH: Broad singlet near δ 8.0–9.0 ppm (exchangeable proton) .
- Methyl Groups: Sharp singlets for 4-methylphenyl (δ ~2.4 ppm) and ester methyl (δ ~1.4 ppm) .
- IR: Strong bands at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide .
- Mass Spectrometry: Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 399.4 g/mol for C₂₀H₂₁N₂O₄S) .
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELXL refinement protocols address them?
Methodological Answer:
- Challenges:
- Disorder in Flexible Groups: The 4-methylphenyl and pyrrole moieties may exhibit rotational disorder.
- Hydrogen Bonding Ambiguity: NH groups in sulfonamide and pyrrole require precise hydrogen atom placement.
- Solutions with SHELXL:
- Restraints: Apply distance/angle restraints for disordered regions to maintain chemically reasonable geometries .
- DFT Calculations: Use ab initio hydrogen positions for NH groups to refine hydrogen bonding networks .
- Twinned Data Handling: Utilize the TWIN/BASF commands in SHELXL for non-merohedral twinning .
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value | Software/Tool | Reference |
|---|---|---|---|
| R-factor (final) | < 0.05 | SHELXL | |
| Hydrogen Placement | DFT-optimized | WinGX/ORTEP |
Q. How do hydrogen bonding patterns influence the crystal packing and stability of the compound?
Methodological Answer:
Q. How can researchers resolve contradictions in experimental data, such as discrepancies in NMR results versus X-ray diffraction data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
